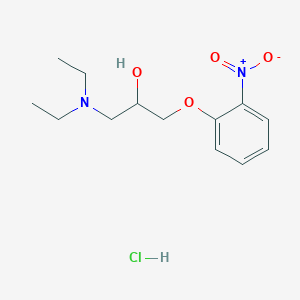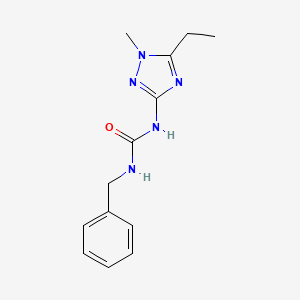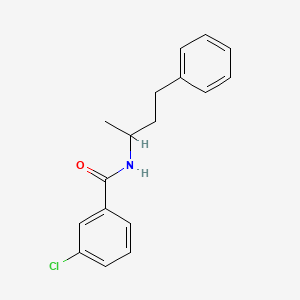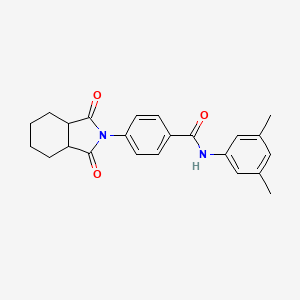![molecular formula C23H26O4 B3978877 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Vue d'ensemble
Description
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as MEN 11157, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
Mécanisme D'action
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is a spirooxindole derivative that has been shown to interact with various biological targets, including voltage-gated sodium channels and tubulin. In neurons, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to selectively bind to the Nav1.6 subtype of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. In cancer cells, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 are dependent on the specific biological target it interacts with. In neurons, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to modulate the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. In cancer cells, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 in lab experiments is its high selectivity for specific biological targets, such as Nav1.6 sodium channels and tubulin. This allows for more precise manipulation of cellular processes and reduces the likelihood of off-target effects. However, one limitation of using 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
Orientations Futures
There are several potential future directions for research involving 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157. One area of interest is the development of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 derivatives with improved potency and selectivity for specific biological targets. Another potential direction is the investigation of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 as a potential therapeutic agent for neurological disorders or cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 and its potential side effects.
In conclusion, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is a chemical compound with potential applications in various scientific fields, including neuroscience and cancer research. Its synthesis method has a moderate yield, making it a viable option for large-scale production. 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to interact with specific biological targets, leading to changes in cellular processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has shown potential as a research tool in various scientific fields, including neuroscience and cancer research. In neuroscience, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been used as a fluorescent probe to visualize the distribution of voltage-gated sodium channels in neurons. In cancer research, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anticancer agent.
Propriétés
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)20(24)23(13-7-4-8-14-23)19(27-21(22)25)18-16-10-6-5-9-15(16)11-12-17(18)26-3/h5-6,9-12,19H,4,7-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBYJCWZFTNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=C(C=CC4=CC=CC=C43)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)



![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B3978852.png)


![1-(4-chlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978868.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)